molecular formula C12H9Cl2NO B1356435 3-Chloro-4-(3-chlorophenoxy)aniline CAS No. 84865-99-6

3-Chloro-4-(3-chlorophenoxy)aniline

Cat. No.: B1356435
CAS No.: 84865-99-6
M. Wt: 254.11 g/mol
InChI Key: HSMSLPVEQDFVRH-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-chlorophenoxy)aniline (CAS RN: See COA

Properties

IUPAC Name

3-chloro-4-(3-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMSLPVEQDFVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589740
Record name 3-Chloro-4-(3-chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84865-99-6
Record name 3-Chloro-4-(3-chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Chloro 4 3 Chlorophenoxy Aniline

Novel Synthetic Routes and Strategies for 3-Chloro-4-(3-chlorophenoxy)aniline

The construction of this compound involves the formation of a diaryl ether linkage and the introduction of two chlorine substituents and an amino group onto the aromatic rings in a specific regioisomeric arrangement. Modern synthetic organic chemistry offers several powerful strategies to achieve this, including transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a versatile and widely adopted method for the formation of carbon-nitrogen (C-N) bonds. nih.govorganic-chemistry.org This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, this could involve the coupling of an appropriately substituted phenoxy-aniline precursor with an ammonia (B1221849) equivalent or the coupling of a diaryl ether containing a suitable leaving group with an amino group source.

The general approach would involve the reaction of a pre-formed 3-chloro-4-(3-chlorophenoxy)aryl halide with an ammonia surrogate, such as benzophenone (B1666685) imine, followed by hydrolysis. nih.gov Alternatively, direct coupling with ammonia has been achieved with specialized ligand systems. escholarship.orgacs.orgresearchgate.net The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., BINAP, DPPF, or more advanced biaryl phosphine ligands), and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for achieving high yields and selectivity. dntb.gov.uarsc.org

Table 1: Illustrative Palladium-Catalyzed Amination Conditions for Aryl Halides

EntryAryl HalideAmine SourceCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Bromo-2-chloro-1-(3-chlorophenoxy)benzeneNH₃Pd(OAc)₂ / Ligand ANaOt-BuToluene (B28343)100Data not available for specific substrate
23-Chloro-4-(3-chlorophenoxy)bromobenzeneBenzophenone iminePd₂(dba)₃ / BINAPCs₂CO₃Dioxane110Data not available for specific substrate

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl-heteroatom bonds, including the diaryl ether linkage. This reaction typically requires an electron-deficient aromatic ring and a strong nucleophile. For the synthesis of this compound, a plausible SNAr approach would involve the reaction of a substituted nitrophenol with an activated aryl halide.

For instance, the reaction of 3-chlorophenol (B135607) with a suitably activated 1,2-dichloro-4-nitrobenzene derivative could form the diaryl ether core. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack. Subsequent reduction of the nitro group would then yield the target aniline (B41778). The choice of solvent (e.g., DMSO, DMF) and base (e.g., K₂CO₃, KOH) is critical for the success of SNAr reactions.

Table 2: Representative SNAr Conditions for Diaryl Ether Synthesis

EntryAryl HalidePhenol (B47542)BaseSolventTemp (°C)Yield (%)
13,4-Dichloronitrobenzene (B32671)3-ChlorophenolK₂CO₃DMSO120Data not available for specific substrate
21-Fluoro-2,4-dinitrobenzene3-ChlorophenolEt₃NAcetonitrile80Data not available for specific substrate

Another well-established method for diaryl ether synthesis is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. While traditionally requiring harsh conditions, modern protocols often utilize ligands and milder conditions. dntb.gov.ua

The introduction of chlorine atoms at specific positions on the aromatic rings is a key challenge in the synthesis of this compound. Regioselective chlorination of anilines and phenols can be achieved through various methods. escholarship.org Electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed. The regioselectivity is governed by the electronic and steric properties of the substituents already present on the ring. For instance, the directing effect of the amino and phenoxy groups would need to be carefully considered. In some cases, protecting groups may be necessary to achieve the desired regiochemistry. More advanced methods may involve directed ortho-metalation followed by reaction with a chlorine source.

Modern synthetic chemistry increasingly focuses on the development of one-pot and multicomponent reactions to improve efficiency and reduce waste. dntb.gov.ua While specific one-pot syntheses for this compound are not documented, a hypothetical approach could involve a sequence of reactions, such as an SNAr reaction to form the diaryl ether followed by an in-situ reduction of a nitro group and subsequent chlorination, all performed in a single reaction vessel. Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, could also be envisioned, although their application to a complex target like this would require significant methods development. dntb.gov.ua

Mechanistic Elucidation of Key Reaction Steps

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and improving yields. For the synthesis of this compound, the mechanisms of the key bond-forming reactions, such as the palladium-catalyzed amination and the SNAr reaction, are of primary interest.

Kinetic studies provide quantitative insights into reaction rates, the influence of reactant concentrations, and the role of catalysts and intermediates. While specific kinetic data for the synthesis of this compound is not available in the literature, general kinetic models for palladium-catalyzed aminations and SNAr reactions can be considered.

For the Buchwald-Hartwig amination, kinetic studies of related systems have shown that the reaction can exhibit complex behavior, including zero-order kinetics and product inhibition. dntb.gov.ua The turnover-limiting step can vary depending on the specific substrates and reaction conditions but is often the reductive elimination of the product from the palladium center. escholarship.orgacs.orgresearchgate.net

Table 3: General Kinetic Parameters for Palladium-Catalyzed Amination

ParameterDescriptionGeneral Observation
Reaction Order in [Aryl Halide]Dependence of the rate on the aryl halide concentration.Often first-order, but can deviate. dntb.gov.ua
Reaction Order in [Amine]Dependence of the rate on the amine concentration.Can be complex, sometimes showing saturation kinetics. dntb.gov.ua
Reaction Order in [Catalyst]Dependence of the rate on the catalyst concentration.Typically first-order.
Activation Energy (Ea)The minimum energy required for the reaction to occur.Varies with ligand and substrate.

Note: This table presents generalized information. Specific kinetic parameters for the synthesis of this compound have not been reported.

In SNAr reactions, the rate is typically dependent on the concentration of both the aryl halide and the nucleophile, following a second-order rate law. The rate is significantly influenced by the nature of the leaving group and the electron-withdrawing substituents on the aromatic ring.

Identification of Reaction Intermediates

The synthesis of this compound most plausibly proceeds via a two-step sequence: an Ullmann condensation to form a diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline. A well-documented analogous synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene provides a strong model for this process. nih.gov The initial step involves the reaction of a phenoxide with a halo-nitroaromatic compound.

The Ullmann condensation mechanism, while extensively studied, is complex and can proceed through several pathways. wikipedia.orgorganic-chemistry.org The most commonly accepted mechanisms involve copper(I) intermediates. wikipedia.org The reaction is believed to initiate with the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide (in this case, likely 3,4-dichloronitrobenzene or a related compound) to form a transient copper(III) species. organic-chemistry.orgresearchgate.net Reductive elimination from this Cu(III) intermediate then yields the diaryl ether product and regenerates a copper(I) species, completing the catalytic cycle.

Alternative mechanistic proposals include a radical pathway, although evidence for an ionic mechanism involving organocopper intermediates is generally more robust. nih.gov The precise nature of the intermediates can be influenced by the specific ligands, solvents, and bases employed in the reaction. For instance, in the presence of bidentate, anionic ligands, the reaction has been shown to proceed via ligated anionic Cu(I) intermediates. nih.gov

The subsequent step, the reduction of the nitro group of the intermediate 3-chloro-4-(3-chlorophenoxy)nitrobenzene to form the final aniline product, is a standard transformation in organic synthesis. This is often achieved using reducing agents such as iron powder in the presence of an acid, like acetic acid, or through catalytic hydrogenation. nih.govgoogle.com

Computational Modeling of Transition States in this compound Synthesis

For the reaction of a phenoxide with a fluorobenzene, the calculated energy barrier correlates well with the electron-donating or -withdrawing nature of the para-substituent. ibm.com A major component of this activation energy is the distortion energy required to bend the aryl fluoride (B91410) reactant into the geometry it adopts at the transition state.

Computational models also help to elucidate the role of the metal cation in the reaction. The cation is believed to stabilize the leaving group (e.g., fluoride or chloride) and facilitate its displacement. ibm.com The size of the metal cation can also impact the reaction barrier, with larger cations potentially leading to a less distorted and lower-energy transition state. ibm.com The presence of resonance-stabilized aryl anion intermediates, known as Meisenheimer complexes, is predicted to be less favorable for fluorobenzenes with single electron-withdrawing groups but can be formed with highly electron-deficient aryl rings or with ortho-chelating substituents. ibm.com

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvent, temperature, catalyst system, and physical parameters like pressure and stirring rate.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent plays a critical role in the Ullmann condensation. High-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can dissolve the reactants and facilitate the reaction at the required temperatures. wikipedia.orgnih.gov In the synthesis of the analogous 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, the reaction was carried out without a solvent, with the molten reactants themselves serving as the reaction medium. nih.gov Non-polar solvents like toluene and xylene have also been used, particularly with the aid of specific ligands and catalysts. acs.orgarkat-usa.org

Temperature is another critical parameter. Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C. wikipedia.org However, modern catalyst systems have enabled these reactions to proceed at significantly lower temperatures. For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene was conducted at 110-120°C. nih.gov The reduction of the nitro group is typically carried out at reflux temperatures in solvents like ethanol/water mixtures. nih.gov

ParameterConditionOutcomeReference
Solvent N-methylpyrrolidone (NMP)Commonly used, high boiling point wikipedia.org
Dimethylformamide (DMF)Effective polar aprotic solvent nih.gov
TolueneUsed with specific ligand/catalyst systems acs.org
XyleneHigher boiling point than toluene, can increase reaction rates nih.gov
Solvent-freeReactants serve as the medium nih.gov
Temperature 110-120°CEffective for Ullmann condensation of a similar compound nih.gov
Reflux (Ethanol/Water)Suitable for nitro group reduction nih.gov

Catalyst Systems and Ligand Effects

The catalyst is at the heart of the Ullmann condensation. While early methods used stoichiometric amounts of copper powder, modern approaches utilize catalytic amounts of copper salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in combination with a ligand. nih.govnih.gov The ligand's role is to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle.

A wide variety of ligands have been shown to be effective, including amino acids, 1,10-phenanthroline, and salicylaldimines. acs.org The choice of ligand can significantly impact the reaction's efficiency and the required reaction conditions. For example, the use of certain ligands can allow the reaction to proceed at lower temperatures and with a broader range of substrates. In some cases, ligand-free systems have been developed, particularly with the use of heterogeneous catalysts. acs.orgnih.gov

For the reduction of the nitro intermediate, catalysts such as iron powder are commonly employed. nih.gov Alternatively, catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) can be used. google.com

Catalyst SystemLigandApplicationReference
Copper powderNoneTraditional Ullmann condensation nih.gov
Copper(I) iodide (CuI)N-methylglycineUllmann amination reactions acs.org
Copper(I) iodide (CuI)SalicylaldimineDiaryl ether synthesis
Iron powderNoneReduction of nitro group nih.gov
Platinum on carbon (Pt/C)NoneCatalytic hydrogenation of nitro group google.com

Pressure and Stirring Rate Optimization

While not as frequently reported as other parameters, pressure and stirring rate can influence the outcome of the synthesis. In the case of catalytic hydrogenation for the reduction of the nitro group, the reaction is typically carried out under a hydrogen atmosphere at pressures ranging from 0.1 to 5 MPa. google.com Increased hydrogen pressure can enhance the rate of reduction.

Vigorous stirring is generally important in heterogeneous reactions, such as those involving solid catalysts or bases, to ensure efficient mass transfer between the different phases. nih.gov In the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, vigorous stirring was employed to ensure the dissolution of the potassium hydroxide (B78521) in the 4-chlorophenol (B41353). nih.gov However, specific studies detailing the optimization of stirring rates for this particular synthesis are scarce in the literature.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of diaryl ethers like this compound, several green chemistry approaches have been explored. wikipedia.org

The use of more benign solvents or even solvent-free conditions is another key aspect of green chemistry. Water has been explored as a solvent for Ullmann-type couplings, offering a significant environmental advantage over traditional organic solvents. rsc.org Deep eutectic solvents (DESs) have also emerged as green, recyclable reaction media for copper-catalyzed C-N coupling reactions. frontiersin.orgnih.gov As previously mentioned, conducting the reaction under solvent-free conditions, where the reactants themselves act as the solvent, is also a viable green alternative. nih.gov

Green ApproachExampleBenefitReference
Recyclable Catalyst Copper-exchanged zeolites (Cu(I)-USY)Easy separation and reuse, reduced waste acs.orgnih.gov
Alternative Solvents WaterEnvironmentally benign rsc.org
Deep Eutectic Solvents (DESs)Recyclable, biodegradable frontiersin.orgnih.gov
Solvent-free Synthesis Molten reactants as mediumReduced solvent waste nih.gov
Energy Efficiency Microwave irradiationFaster reaction times, potentially higher yields organic-chemistry.org

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces environmental emissions, operational hazards, and purification costs. For the synthesis of diaryl ethers like the precursor to this compound, solvent-free approaches to the traditional Ullmann condensation are being explored.

Typically, the Ullmann reaction is conducted at high temperatures in the presence of a copper catalyst. google.com Research has shown that in certain cases, the reaction can be performed without a solvent, with optimal temperatures generally falling between 180-220°C. google.com This method relies on the reactants melting to form a reactive phase, thereby avoiding the need for a solvent medium.

One documented synthesis of a precursor, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, employs a method that borders on solvent-free conditions. In this process, 4-chlorophenol is heated with potassium hydroxide until it dissolves completely, after which 3,4-dichloronitrobenzene and a copper catalyst are added, with the mixture heated to 110–120 °C. nih.gov While this may not be strictly solvent-free if the molten reactants act as a solvent for each other, it significantly reduces the volume of traditional organic solvents.

The subsequent reduction of the nitro-intermediate to form the target aniline has also been achieved under solvent-free conditions. A patented method for a similar compound, 3-chloro-4-fluoroaniline, utilizes a 1% Platinum on carbon (Pt/C) catalyst in a hydrogen atmosphere, completely avoiding the use of an organic solvent and resulting in high yield and purity. google.com

Table 1: Comparison of Solvent-Based vs. Solvent-Free Reaction Conditions

Parameter Conventional Method (Ullmann) Solvent-Free/Reduced Solvent Method
Solvent High-boiling polar aprotic (e.g., DMF, Pyridine) google.com None or molten reactants google.comnih.gov
Temperature 150-300 °C google.com 110-220 °C google.comnih.gov
Catalyst Copper salts google.com Copper powder nih.gov
Work-up Solvent extraction, distillation Filtration, washing with water nih.gov
Advantages Good substrate solubility Reduced waste, lower environmental impact, simplified process

| Disadvantages | Toxic solvents, high energy consumption | High temperatures, potential for side reactions |

Use of Sustainable Catalytic Systems

The move towards sustainable catalysis focuses on replacing hazardous or expensive catalysts with greener alternatives that are efficient, recyclable, and operate under milder conditions.

For the diaryl ether synthesis step, advancements in Ullmann-type couplings have led to the development of more efficient copper catalyst systems that can operate in less toxic, non-polar solvents like toluene or xylene. arkat-usa.org The use of air-stable Cu(I) catalysts, such as CuIPPh₃, with inexpensive bases like potassium carbonate (K₂CO₃), represents a step forward in operational simplicity and sustainability. arkat-usa.org

In the reduction of the nitro group, a critical step to form the final aniline, significant green advancements have been made. Traditional methods often use stoichiometric amounts of metals like iron powder in acidic solutions, which generates large quantities of iron salt waste. nih.gov A more sustainable alternative is catalytic hydrogenation. This method employs a small amount of a catalyst, such as palladium on carbon (Pd-C) or platinum on carbon (Pt/C), with hydrogen gas. google.comgoogle.com The key advantages of this approach are:

High Atom Economy: The only byproduct is water.

Catalyst Recyclability: The heterogeneous catalyst can be filtered off and reused, reducing waste and cost. google.com

Milder Conditions: Some hydrogenations can be carried out at room temperature and pressure, lowering energy consumption. google.com

Furthermore, research into magnetically separable heterogeneous catalysts, where the catalyst is bound to iron oxide nanoparticles, offers a cutting-edge solution for catalyst recovery and reuse, minimizing loss and environmental contamination. rsc.org

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A higher atom economy signifies less waste generation.

The synthesis of this compound typically involves two main transformations: an Ullmann condensation (a substitution reaction) and the reduction of a nitro group.

Ullmann Condensation: As a substitution reaction, the formation of the diaryl ether bond inherently has a lower atom economy than addition or rearrangement reactions. rsc.org For instance, in the reaction between the potassium salt of 3-chlorophenol and 3,4-dichloronitrobenzene, potassium chloride is formed as a stoichiometric byproduct, which constitutes waste.

Nitro Group Reduction: This step provides a clear opportunity to improve atom economy and reduce waste. A comparison between the classical Béchamp reduction (using iron) and catalytic hydrogenation highlights the benefits of modern catalytic methods.

Table 2: Atom Economy Comparison for Nitro Group Reduction

Reaction Method Reactants Desired Product Byproducts Atom Economy (%)
Iron/Acid Reduction R-NO₂ + 3Fe + 6HCl R-NH₂ + 3FeCl₂ + 2H₂O Iron (II) chloride, Water Low
Catalytic Hydrogenation R-NO₂ + 3H₂ R-NH₂ + 2H₂O Water High

Note: R = 3-Chloro-4-(3-chlorophenoxy)phenyl group. The calculation for Iron/Acid reduction is complex due to the various iron oxide/hydroxide species formed, but it is significantly lower than catalytic hydrogenation.

The most effective waste reduction strategy is the adoption of catalytic hydrogenation for the reduction step, which approaches 100% atom economy as water is the only byproduct. rsc.orgrsc.org Additional strategies include:

Catalyst Recycling: As mentioned, heterogeneous catalysts like Pd/C can be recovered and reused multiple times. google.com

Solvent Recycling: Where solvents are unavoidable, choosing those that can be easily recovered and purified for reuse minimizes waste streams. google.com

Stereoselective Synthesis Considerations

The compound this compound is an achiral molecule. It does not possess any stereocenters, and its structure is superimposable on its mirror image. Therefore, considerations of stereoselective synthesis are not applicable to the preparation of this specific compound.

However, if this compound were to be used as a scaffold to build more complex, chiral derivatives, stereoselectivity would become a critical factor in those subsequent synthetic steps. For example, if a chiral side chain were to be introduced via a reaction at the amine group, enantioselective or diastereoselective methods would be necessary to control the stereochemical outcome and produce a single desired stereoisomer. Such transformations fall outside the direct synthesis of the title compound.

Sophisticated Spectroscopic and Crystallographic Analyses of 3 Chloro 4 3 Chlorophenoxy Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete structural assignment and conformational analysis of 3-Chloro-4-(3-chlorophenoxy)aniline would heavily rely on a suite of advanced NMR experiments. However, specific data for this compound are not available in the searched resources.

High-Resolution 1D and 2D NMR Techniques for Structural Confirmation

For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be indispensable for unambiguous structural verification. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the two aromatic rings. At the same time, Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton-carbon pairs, and Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) connectivities, which are crucial for confirming the linkage between the two substituted phenyl rings via the ether bond. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about through-space proximity of protons, offering insights into the molecule's preferred conformation.

At present, no published studies or spectral data could be located that provide this detailed level of NMR analysis for this compound.

Solid-State NMR for Polymorphic Studies

The existence of different crystalline forms, or polymorphs, can significantly impact a compound's physical properties. Solid-state NMR (ssNMR) is a powerful tool for investigating such polymorphism, as it can detect subtle differences in the local chemical environments of atoms within a crystal lattice. There is currently no information available regarding the solid-state NMR analysis or any polymorphic studies of this compound.

Conformational Dynamics via Variable Temperature NMR

The flexibility of the ether linkage in this compound suggests the possibility of different rotational conformers. Variable temperature (VT) NMR studies would be instrumental in probing these conformational dynamics. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the chemical shifts and signal multiplicities that could indicate the interconversion between different conformers and allow for the determination of the energetic barriers to rotation. No such studies on the conformational behavior of this specific molecule have been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the theoretical monoisotopic mass is 253.0061193 Da. nih.gov Experimental verification of this mass with a high degree of accuracy would provide strong evidence for the compound's identity. While predicted mass-to-charge ratios for various adducts are available in databases, specific experimental HRMS data confirming the accurate mass have not been found.

Fragmentation Pathway Analysis for Structural Elucidation

The fragmentation pattern observed in a mass spectrum offers a molecular fingerprint and can be used to deduce the compound's structure. In the case of this compound, characteristic fragmentation would be expected, such as cleavage of the ether bond, leading to ions corresponding to the chlorophenoxy and chloroaniline moieties. A detailed analysis of these fragmentation pathways under different ionization conditions would provide definitive structural confirmation. However, no published studies detailing the fragmentation analysis of this compound are currently available.

Isotopic Abundance Pattern Analysis

Mass spectrometry of this compound is distinctly characterized by the presence of two chlorine atoms. Chlorine in nature exists as two stable isotopes: ³⁵Cl, with a natural abundance of approximately 75.77%, and ³⁷Cl, with an abundance of about 24.23%. asianpubs.org This approximate 3:1 ratio of ³⁵Cl to ³⁷Cl is fundamental to interpreting the mass spectrum of chlorinated compounds. asianpubs.org

For a molecule containing two chlorine atoms, such as this compound, the molecular ion region will exhibit a characteristic cluster of peaks. These peaks correspond to the different possible combinations of the two chlorine isotopes:

M: The molecular ion peak containing two ³⁵Cl atoms.

M+2: The peak containing one ³⁵Cl atom and one ³⁷Cl atom.

M+4: The peak containing two ³⁷Cl atoms.

The theoretical relative intensity of these peaks can be calculated based on probability, resulting in a distinctive ratio. For a dichlorinated compound, the expected intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1 . ias.ac.in This pattern is a powerful diagnostic tool in mass spectrometry, allowing for the confident identification of compounds containing two chlorine atoms. The observation of this isotopic cluster provides clear evidence for the presence and number of chlorine atoms within the molecular structure. ias.ac.in

Single-Crystal X-ray Diffraction (SCXRD)

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly available databases. Therefore, the precise bond parameters and crystal packing details derived from experimental SCXRD data are not available. However, a theoretical analysis based on the known structural chemistry of related molecules allows for a detailed prediction of its structural characteristics.

Determination of Absolute Molecular Structure and Bond Parameters

In the absence of experimental SCXRD data, the absolute molecular structure and specific bond parameters (lengths and angles) for this compound cannot be definitively tabulated. Such a determination would require the successful growth of a single crystal of the compound and subsequent analysis by X-ray diffraction.

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound contains several functional groups capable of participating in significant supramolecular interactions, which would govern its crystal packing. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the ether oxygen and the nitrogen atom itself can act as hydrogen bond acceptors.

Hydrogen Bonding: It is highly probable that the crystal structure would be dominated by intermolecular hydrogen bonds involving the amine group. N-H···N or N-H···O hydrogen bonds are expected to be key structure-directing interactions, potentially forming chains or more complex networks that link adjacent molecules. globalresearchonline.net In similar aniline (B41778) derivatives, N-H···O hydrogen bonds are often observed to form C(4) chains. globalresearchonline.net

Polymorphism and Pseudopolymorphism Investigations

The investigation of polymorphism (the ability of a substance to exist in two or more crystalline forms) and pseudopolymorphism (where solvent molecules are incorporated into the crystal lattice) is contingent upon the initial characterization of at least one crystal structure. As no crystal structure for this compound has been reported, there are consequently no studies on its potential polymorphic or pseudopolymorphic forms in the scientific literature.

Vibrational Spectroscopy (IR and Raman)

Experimental IR and Raman spectra for this compound are not widely available. However, the characteristic absorption bands can be predicted with high confidence based on the known frequencies for its constituent functional groups and data from analogous substituted anilines and diphenyl ethers. globalresearchonline.net

Functional Group Identification and Characteristic Absorption Bands

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its amine, ether, and chloro-aromatic moieties. A table of expected frequencies based on theoretical calculations and experimental data from similar compounds is presented below. ias.ac.in

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Region
Amine (N-H)Asymmetric & Symmetric Stretch3400 - 3500IR, Raman
Amine (N-H)Scissoring (Bending)1600 - 1650IR
Aromatic Ring (C-H)Stretch3000 - 3100IR, Raman
Aromatic Ring (C=C)Stretch1450 - 1600IR, Raman
Aryl Ether (C-O-C)Asymmetric Stretch1200 - 1275IR
Aryl Ether (C-O-C)Symmetric Stretch1020 - 1075Raman
Aromatic C-NStretch1250 - 1340IR
Aromatic C-ClStretch600 - 850IR, Raman

These predicted values provide a basis for the identification and structural confirmation of this compound using vibrational spectroscopy. The N-H stretching bands are typically sharp and appear in a distinct region of the IR spectrum. The various C=C stretching modes of the two aromatic rings will give rise to a set of bands in the 1450-1600 cm⁻¹ region, while the strong C-O-C ether stretching and C-Cl stretching bands are also key diagnostic features.

Analysis of Molecular Vibrations and Conformational States

A detailed analysis of the molecular vibrations of this compound, typically conducted using Fourier-transform infrared (FTIR) and Raman spectroscopy, would provide significant insight into its structural and electronic properties. These techniques are instrumental in identifying characteristic functional group vibrations and understanding the molecule's conformational states.

The structure of this compound contains several key functional groups whose vibrational modes would be of interest:

N-H Vibrations: The primary amine (-NH₂) group would exhibit characteristic symmetric and asymmetric stretching vibrations.

C-N Vibrations: The stretching of the aromatic carbon to nitrogen bond.

C-O-C Vibrations: The ether linkage would show symmetric and asymmetric stretching modes, which can be sensitive to the dihedral angle between the two phenyl rings.

C-Cl Vibrations: The carbon-chlorine bonds on both aromatic rings would have distinct stretching and deformation frequencies.

Aromatic C-H and C=C Vibrations: Stretching and out-of-plane bending vibrations of the aromatic rings.

A comprehensive study would involve the assignment of observed experimental vibrational frequencies, often aided by computational methods such as Density Functional Theory (DFT). Such an analysis would also elucidate the preferred conformational states of the molecule, particularly concerning the rotational freedom around the C-O and C-N bonds and the dihedral angles between the phenyl rings. However, specific experimental FTIR and Raman spectral data with detailed band assignments for this compound are not available in the surveyed scientific literature.

In-situ Monitoring of Reaction Progress

The synthesis of diaryl ethers and their subsequent modification, such as the reduction of a nitro group to form the aniline moiety, can be monitored in real-time using in-situ spectroscopic techniques. Methods like in-situ FTIR, Raman, or NMR spectroscopy allow for the tracking of reactant consumption and product formation without the need for sample extraction from the reaction vessel.

For the synthesis of this compound, one could hypothetically monitor key reaction steps, such as the reduction of a precursor like 3-chloro-4-(3-chlorophenoxy)nitrobenzene. In-situ monitoring would provide valuable kinetic data and mechanistic insights, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading. Despite the utility of these methods, published studies detailing the in-situ monitoring of the synthesis of this compound have not been identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence

The electronic structure and photophysical properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. These analyses reveal information about the electronic transitions within the molecule.

Electronic Transitions and Absorption Characteristics

The UV-Vis absorption spectrum of this compound is expected to be characterized by π → π* transitions associated with the two aromatic rings. The presence of the aniline and chlorophenoxy moieties, acting as auxochromes, influences the position and intensity of these absorption bands. Generally, aromatic compounds exhibit primary and secondary absorption bands. spcmc.ac.in The specific wavelengths (λmax) and molar absorptivity (ε) values are dependent on the electronic interplay between the substituent groups and the aromatic systems.

While general principles of UV-Vis spectroscopy for aromatic ethers and anilines are well-established, specific experimental UV-Vis absorption data for this compound, including λmax values and molar extinction coefficients, are not documented in available scientific reports.

Solvatochromism Studies

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. Such studies provide information about the change in dipole moment of the molecule upon electronic excitation and the nature of solvent-solute interactions. researchgate.netnih.gov

For this compound, a solvatochromic study would involve recording its UV-Vis absorption and/or fluorescence spectra in a series of solvents with varying polarities. The aniline moiety, in particular, can lead to significant solvatochromic shifts due to its potential for hydrogen bonding and changes in its electronic character in different solvent environments. researchgate.netnih.gov However, there are no published solvatochromism studies specifically focused on this compound.

Computational and Theoretical Studies of 3 Chloro 4 3 Chlorophenoxy Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 3-Chloro-4-(3-chlorophenoxy)aniline, this would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

ParameterBond/AnglePredicted Value (B3LYP/6-31G*)
Bond LengthC-O (ether)1.38 Å
C-N (aniline)1.40 Å
C-Cl (on aniline (B41778) ring)1.74 Å
C-Cl (on phenoxy ring)1.75 Å
Bond AngleC-O-C118°
Dihedral AngleC-C-O-CVariable (defines conformation)

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations. Actual values would require specific calculations for this molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals, Electrostatic Potential)

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich aniline ring, while the LUMO may be distributed over the entire molecule, particularly the phenyl rings.

Molecular Electrostatic Potential (MEP) maps are another powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, as well as the chlorine atoms, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group and the aromatic rings, indicating sites susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-1.0 to -1.5
HOMO-LUMO Gap4.0 to 5.0

Note: These values are estimations based on typical DFT results for similar aromatic compounds and would need to be confirmed by specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can be used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. pastic.gov.pk By comparing the predicted NMR spectra with experimental data, one can confirm the molecular structure and assign the resonances to specific atoms.

Vibrational frequencies , corresponding to the infrared (IR) and Raman spectra, can also be computed. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic vibrational modes would include the N-H stretches of the amine group, C-O-C stretches of the ether linkage, and C-Cl stretches.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

Dynamic Behavior and Conformational Ensembles in Solution

MD simulations can model the behavior of this compound in a solvent, providing insights into its flexibility and the distribution of different conformers in a realistic environment. The simulations would track the movements of all atoms in the system over time, revealing how the molecule explores its conformational space. This is particularly important for understanding how the molecule behaves in solution, which is often more relevant to its real-world applications.

Intermolecular Interactions with Solvents and Other Molecules

MD simulations are also crucial for studying the intermolecular interactions between this compound and its surroundings. By simulating the molecule in a box of solvent molecules (e.g., water, methanol, or a non-polar solvent), one can analyze the formation and dynamics of hydrogen bonds between the amine group and solvent molecules, as well as other non-covalent interactions like van der Waals forces. These interactions play a critical role in the solubility and transport properties of the molecule.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to view the electronic structure and reactivity of this compound. By modeling the molecule's electron distribution, we can predict how it will behave in chemical reactions.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are a conceptual tool derived from Density Functional Theory (DFT) that help identify the most reactive sites within a molecule. Specifically, they indicate which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. The function essentially measures the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, the primary reactive sites can be predicted by considering the electronic properties of its constituent functional groups:

Nucleophilic Sites: These are electron-rich areas prone to attacking electron-deficient species. The primary nucleophilic centers are the nitrogen atom of the aniline group, due to its lone pair of electrons, and the oxygen atom of the ether linkage. The electron-rich pi systems of the two benzene (B151609) rings can also act as nucleophiles.

Electrophilic Sites: These are electron-poor areas susceptible to attack by nucleophiles. The carbon atoms bonded directly to the electronegative chlorine atoms are significant electrophilic sites due to the inductive electron withdrawal. khanacademy.org Furthermore, the hydrogen atoms of the amine group are acidic and can be attacked by strong bases.

While specific Fukui function values for this molecule are not publicly available, a qualitative prediction of reactive sites can be made.

Table 1: Predicted Reactive Sites in this compound

Atom/RegionPredicted ReactivityRationale
Nitrogen (Amine Group) Strong NucleophileLone pair of electrons readily available for donation.
Oxygen (Ether Linkage) NucleophileLone pairs of electrons can participate in reactions.
Benzene Rings NucleophilicElectron-rich π-system can undergo electrophilic aromatic substitution.
Carbons bonded to Chlorine ElectrophileElectron density is withdrawn by the electronegative chlorine atoms.
Amine Hydrogens Electrophile (Acidic)Can be abstracted by a base.

Bond Dissociation Energies and Reaction Pathways

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically (one electron goes to each fragment). Lower BDE values indicate weaker bonds that are more likely to break, thus suggesting potential reaction pathways.

In this compound, several key bonds dictate its thermal and chemical stability. By examining typical BDE values for the types of bonds present, we can infer the molecule's likely points of fragmentation. ucsb.edu

C-N Bond: The bond connecting the aniline nitrogen to the benzene ring is a potential cleavage site.

C-O Bond: The ether linkage (Ar-O-Ar') is another relatively labile site.

C-Cl Bond: The bonds connecting the chlorine atoms to the aromatic rings are generally strong but can be targeted in certain reactions, such as nucleophilic aromatic substitution under specific conditions.

C-H and C-C Bonds: Aromatic C-H and C-C bonds are typically very stable and require significant energy to break.

Comparing these provides a hierarchy of bond strength and likely reaction initiation sites.

Table 2: Typical Bond Dissociation Energies (BDE) Relevant to this compound

Bond TypeExample BondApproximate BDE (kJ/mol)Implication for Reactivity
Aryl C-N C₆H₅-NH₂~331Moderately strong; cleavage can occur under harsh conditions.
Aryl C-O C₆H₅-OCH₃~381Stronger than C-N, but the ether linkage is a common reaction site.
Aryl C-Cl C₆H₅-Cl~397Strong bond, making substitution difficult without catalysts or harsh conditions.
Amine N-H C₆H₅NH-H~337Weaker than aromatic C-H, involved in acid-base reactions.
Aryl C-H C₆H₅-H~473Very strong, unlikely to be the primary site of cleavage.
Aryl C-C C₆H₅-C₆H₅~418Very strong, indicating the stability of the benzene rings.
Note: These are general values and can vary based on the specific molecular environment. Data sourced from generic BDE tables. ucsb.edu

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This modeling focuses on the non-covalent interactions that stabilize the complex. For this compound, we can hypothesize its interaction with a generic binding pocket based on its structural features, independent of any specific biological activity.

The key interaction points on the molecule would be:

Hydrogen Bond Donor: The amine (-NH₂) group is a strong hydrogen bond donor.

Hydrogen Bond Acceptor: The ether oxygen and the two chlorine atoms can act as weak hydrogen bond acceptors.

Halogen Bonding: The chlorine atoms can participate in halogen bonds, a specific type of non-covalent interaction where the electrophilic tip of the halogen interacts with a nucleophilic site on the receptor.

Hydrophobic and π-Interactions: The two aromatic rings provide large, flat surfaces capable of engaging in hydrophobic interactions, π-π stacking (with aromatic amino acid residues), and cation-π interactions.

A hypothetical docking simulation would place the molecule in a binding site to maximize these favorable interactions.

Table 3: Hypothetical Ligand-Receptor Interactions for this compound

Molecular FeatureType of InteractionPotential Receptor Partner (Amino Acid Residue)
Amine (-NH₂) Group Hydrogen Bond (Donor)Aspartate, Glutamate, Serine (side-chain oxygens)
Ether (-O-) Oxygen Hydrogen Bond (Acceptor)Serine, Threonine, Tyrosine (hydroxyl hydrogens)
Aromatic Rings π-π StackingPhenylalanine, Tyrosine, Tryptophan, Histidine
Aromatic Rings Hydrophobic InteractionLeucine, Isoleucine, Valine, Alanine
Chlorine Atoms Halogen BondingCarbonyl oxygens (peptide backbone), Lewis bases

QSAR/QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's structure with its biological activity or physicochemical properties, respectively. wikipedia.orgresearchgate.net For this compound, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time based on calculated molecular descriptors.

The process involves calculating a set of numerical descriptors that encode structural, electronic, or physicochemical features of the molecule. These descriptors are then used as independent variables in a statistical model to predict the property of interest.

Relevant descriptors for a QSPR model of this compound would include:

Constitutional Descriptors: Molecular Weight, number of chlorine atoms, number of aromatic rings.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Physicochemical Descriptors: Calculated values like the octanol-water partition coefficient (XLogP3), which measures lipophilicity, and the Polar Surface Area (PSA), which relates to a molecule's polarity. nih.gov

Quantum Chemical Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. imist.ma

A hypothetical QSPR equation might look like: Property = c₀ + c₁(XLogP3) + c₂(Molecular Weight) + c₃(Dipole Moment) + ...

Table 4: Selected Molecular Descriptors for this compound

DescriptorValueSignificance in QSPR Modeling
Molecular Formula C₁₂H₉Cl₂NOBasic constitutional information. nih.gov
Molecular Weight 254.11 g/mol Relates to size and mass, affecting diffusion and transport properties. nih.gov
XLogP3 (Lipophilicity) 4.2Predicts partitioning between fatty (nonpolar) and aqueous (polar) environments. nih.gov
Topological Polar Surface Area 35.3 ŲCorrelates with hydrogen bonding potential and membrane permeability. nih.gov
Hydrogen Bond Donors 1 (the -NH₂ group)Quantifies potential for donating hydrogen bonds. nih.gov
Hydrogen Bond Acceptors 2 (the -O- and -N- atoms)Quantifies potential for accepting hydrogen bonds. nih.gov
Rotatable Bonds 2Measures molecular flexibility, which can influence receptor binding. nih.gov

These descriptors would form the basis for building a mathematical model to predict the compound's behavior in various chemical systems without the need for direct experimentation.

Chemical Reactivity and Transformation Pathways of 3 Chloro 4 3 Chlorophenoxy Aniline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. minia.edu.eglibretexts.org The reactivity and orientation of substitution on the two aromatic rings of 3-Chloro-4-(3-chlorophenoxy)aniline are influenced by the combined electronic and steric effects of the substituents present. The aniline (B41778) ring is significantly more activated towards electrophilic attack than the phenoxy ring due to the powerful electron-donating amino (-NH₂) group. byjus.com

The amino group is a strongly activating, ortho-, para-directing group, while the ether oxygen is also activating and ortho-, para-directing. Conversely, the chlorine atoms are deactivating yet ortho-, para-directing. byjus.com The net effect is a strong activation of the aniline ring, making it the primary site for electrophilic attack.

Nitration and Sulfonation: Direct nitration or sulfonation using strong acidic conditions (e.g., HNO₃/H₂SO₄ or fuming H₂SO₄) can be complex. The basic amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. libretexts.org This often leads to a mixture of products or reaction at the less-activated phenoxy ring. To achieve selective substitution on the aniline ring, the amino group is typically first protected, for example, by acylation to form an acetanilide (B955). libretexts.org

Halogenation: The high activation of the aniline ring by the amino group means that halogenation, for instance with bromine water, would likely occur readily at room temperature. byjus.com This high reactivity can even lead to poly-substitution on the aniline ring, yielding products like di- or tri-halogenated derivatives, depending on the reaction conditions. byjus.com Reaction with chlorine or bromine in the presence of a Lewis acid catalyst would also favor substitution on the highly activated aniline ring. masterorganicchemistry.com

Friedel-Crafts reactions are generally not successful with anilines or other strongly basic amines. The nitrogen atom of the amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that deactivates the aromatic ring towards further electrophilic attack, thus inhibiting both alkylation and acylation reactions. masterorganicchemistry.com

The regiochemical outcome of electrophilic substitution is determined by the directing effects of the existing substituents.

On the Aniline Ring: The -NH₂ group directs electrophiles to the ortho and para positions. The para position (position 1) is already substituted. This leaves the two ortho positions (2 and 6) as the most electronically favored sites for substitution. However, position 2 is flanked by the bulky 4-(3-chlorophenoxy) group, which creates significant steric hindrance. Therefore, electrophilic attack is most likely to occur at the less sterically hindered position 6.

On the Phenoxy Ring: The ether oxygen directs ortho and para. The para position (position 4') is occupied by a chlorine atom. This leaves positions 2' and 6' as potential sites. The chlorine at position 3' has a deactivating effect. Substitution on this ring is significantly less favorable than on the highly activated aniline ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
RingPositionControlling Substituent(s)EffectPredicted ReactivityNotes
Aniline Ring6-NH₂ (ortho)Activating, DirectingMost FavoredElectronically activated and sterically accessible.
2-NH₂ (ortho)Activating, DirectingLess FavoredSterically hindered by the adjacent chlorophenoxy group.
5-Cl (ortho), -NH₂ (meta)Deactivating, Non-directingHighly UnfavoredMeta to the strongly activating amino group.
Phenoxy Ring2', 6'-OAr (ortho)Activating, DirectingUnfavoredRing is much less activated than the aniline ring.
4', 5'-Cl (ortho/para), -OAr (meta)Deactivating, DirectingHighly Unfavored

Nucleophilic Substitution Reactions

Nucleophilic reactions of this compound primarily involve the amino group, which can act as a nucleophile. The potential for nucleophilic aromatic substitution (SNAr) at the chlorinated positions is limited.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and susceptible to reaction with various electrophiles.

Acylation: The primary amine readily undergoes acylation with reagents like acid chlorides, acid anhydrides, or isocyanates to form amides or ureas, respectively. For instance, a similar compound, 3-chloro-4-(4'-chlorophenoxy)aniline, is acylated using 3,5-diiodosalicylic acid in the synthesis of the anthelmintic drug Rafoxanide (B1680503). nih.gov Similarly, the reaction of anilines with isocyanates is a key step in producing carbanilide (B493258) compounds like Triclocarban. wikipedia.orggoogle.com

Alkylation: The amino group can be alkylated by alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.

Diazotization: As a primary aromatic amine, this compound can react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, at low temperatures (0-5 °C) to form a diazonium salt. sciencemadness.org This reaction transforms the amino group into an excellent leaving group (-N₂⁺), making the diazonium salt a highly versatile intermediate. It can subsequently undergo a variety of substitution reactions (e.g., Sandmeyer reactions) to introduce a wide range of functional groups, including -OH, -CN, -Br, and -Cl, in place of the original amino group.

Nucleophilic Aromatic Substitution (SNAr) requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, chlorine). In the structure of this compound, neither the aniline ring nor the phenoxy ring possesses a sufficiently powerful EWG (like -NO₂ or -CN) in the required ortho/para position to facilitate SNAr under standard conditions. The amino group is an electron-donating group, and the ether linkage is not strongly withdrawing. Therefore, direct displacement of the chlorine atoms by nucleophiles is considered unlikely and would require harsh reaction conditions.

Derivatization Strategies and Functional Group Transformations

The nucleophilic amino group on the this compound scaffold allows for a range of derivatization strategies, enabling the synthesis of diverse compounds through functional group transformations.

The primary amine functionality of this compound readily undergoes acylation and reactions with isocyanates to form corresponding amides and ureas. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent aniline.

Amide Synthesis: Amides are typically synthesized by reacting the aniline with acylating agents such as acid chlorides or carboxylic acids under appropriate conditions. For instance, the related compound 3-chloro-4-(4´-chlorophenoxy)aminobenzene has been successfully converted to the corresponding N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (a salicylanilide) by reacting it with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) in xylene at elevated temperatures, achieving an 82% yield. researchgate.net General methods for amide synthesis often involve the reaction of an aniline with an acid chloride in the presence of a base like triethylamine (B128534) in a suitable solvent. rsc.org Mechanochemical methods, which involve grinding the reactants together, have also been developed as an eco-friendly alternative for amide bond formation. nih.gov

Urea (B33335) Synthesis: The synthesis of ureas from this compound can be achieved by reaction with isocyanates. This reaction is typically rapid and proceeds by the nucleophilic attack of the aniline's amino group on the electrophilic carbon of the isocyanate. A general method involves stirring the aniline and the isocyanate in a solvent like acetone (B3395972) at room temperature. researchgate.net Alternatively, ureas can be synthesized from amines through in-situ generation of an isocyanate intermediate from a Boc-protected amine, or by using reagents like carbonyldiimidazole. organic-chemistry.org The synthesis of substituted ureas is a significant transformation, as the urea linkage is a key structural motif in many biologically active compounds. researchgate.netorganic-chemistry.org

Table 1: Representative Conditions for Amide and Urea Synthesis from Anilines

Product Type Reactants Reagents/Catalyst Solvent Conditions Yield Citation
Amide 3-chloro-4-(4´-chlorophenoxy)aminobenzene + 3,5-diiodosalicylic acid PCl₃ Xylene 110 °C, 1.5 h 82% researchgate.net
Amide Aniline + Acid Chloride Triethylamine Cyrene™ 0 °C to rt, 1 h Good rsc.org
Urea Aryl Amine + Aryl Isocyanate - Acetone rt, 3-4 h Good researchgate.net
Urea Boc-protected Amine + Amine 2-Chloropyridine, Tf₂O - - High organic-chemistry.org

This compound can react with aldehydes or ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and acid-catalyzed. researchgate.net

A specific example is the synthesis of (Z)‑N‑[3-chloro-4-(4-chlorophenoxy)phenyl]‑1-(5-nitrothiophen-2-yl)methanimine. This Schiff base was prepared by refluxing a mixture of 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) and 5-nitrothiophen-2-carbaldehyde in ethanol. The formation of the C=N double bond is a key feature of this transformation. The mechanism proceeds through a neutral amino alcohol intermediate (a carbinolamine), which is then protonated and dehydrates to form an iminium ion, followed by deprotonation to yield the final imine product. researchgate.net The pH must be carefully controlled, as high pH prevents the necessary protonation of the hydroxyl group for elimination, while low pH leads to non-nucleophilic protonated amine.

Table 2: General Mechanism of Imine Formation

Step Description
1 Nucleophilic attack of the primary amine on the carbonyl carbon.
2 Proton transfer to form a neutral carbinolamine intermediate.
3 Protonation of the hydroxyl group to form a good leaving group (water).
4 Elimination of water to form a resonance-stabilized iminium ion.
5 Deprotonation to yield the final imine product.

Source: researchgate.net

The structure of this compound, featuring an amino group and two aromatic rings, presents opportunities for intramolecular cyclization to form various heterocyclic systems, such as phenoxazines or other related fused-ring structures. While specific cyclization reactions for this exact molecule are not extensively documented in the reviewed literature, general strategies for the cyclization of diaryl ethers and substituted anilines are applicable.

For example, palladium-catalyzed intramolecular C-H amination or oxidative coupling reactions are powerful methods for constructing C-N bonds and forming nitrogen-containing heterocycles. The direct Pd-catalyzed oxidative coupling of C-H bonds within N-aryl enamines (which can be formed from anilines) is an efficient route to substituted indoles. Another potential pathway could involve an iron-catalyzed intramolecular ring-closing C-H amination of related diarylamine structures to afford dihydrophenazines. Such strategies could theoretically be applied to derivatives of this compound to create complex, polycyclic molecules. The synthesis of electroactive benzoxazines from diarylamine derivatives has also been reported, indicating another possible cyclization route involving the amine nitrogen. organic-chemistry.org

Oxidation and Reduction Chemistry

The redox chemistry of this compound is centered on the oxidation of the aniline moiety and the reduction of its potential nitro precursor.

Direct experimental data on the electrochemical oxidation potential of this compound was not found in the surveyed literature. However, the oxidation potential can be inferred from studies on related substituted anilines. The electrochemical oxidation of anilines typically involves the initial transfer of one electron from the nitrogen lone pair to form a radical cation. The stability and, therefore, the oxidation potential of this radical cation are highly influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

Cyclic voltammetry is the primary technique used to study these processes. For many substituted anilines, the oxidation is an irreversible or quasi-reversible process, often followed by chemical reactions such as dimerization or polymerization of the resulting radical cations. organic-chemistry.org Computational methods using density functional theory (DFT) have also been employed to calculate aqueous one-electron oxidation potentials for substituted anilines, showing a good correlation between theoretical predictions and experimental values. researchgate.net For 4-chloroaniline, electrochemical oxidation has been shown to proceed via a one-electron transfer followed by disproportionation to afford an unstable chloronium intermediate. researchgate.netorganic-chemistry.org

This compound is commonly synthesized via the reduction of its corresponding nitro precursor, 3-chloro-4-(3-chlorophenoxy)nitrobenzene. This transformation is a fundamental step in the synthesis of many aromatic amines.

A variety of reducing agents can be employed for this purpose. A classic and effective method involves the use of iron powder in an acidic medium, such as acetic acid. For the analogous compound 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, reduction with iron powder in a mixture of ethanol, water, and acetic acid at reflux provided the desired aniline in 94% yield. researchgate.net Other common methods for the reduction of aryl nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and the use of other metals like tin (Sn) or zinc (Zn) in acidic conditions. The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds to Anilines

Reagent/System Typical Conditions Notes Citation
Fe / Acid Iron powder in acetic acid or HCl, often with a solvent like ethanol/water. A classic, cost-effective, and widely used industrial method. researchgate.net
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni Generally high yields and clean reactions. Can be sensitive to other functional groups.
SnCl₂ / HCl Stannous chloride in concentrated hydrochloric acid. A common laboratory method (Béchamp reduction).
NaBH₄ / Catalyst Sodium borohydride (B1222165) with a catalyst like Pd/C. Can offer good selectivity under controlled conditions.
Hydrazine / Catalyst Hydrazine hydrate (B1144303) with a catalyst like Pd/C or Fe. Useful for selective reductions, especially in the presence of other reducible groups.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For a molecule like this compound, which possesses two C-Cl bonds and an N-H bond, these reactions offer numerous pathways for structural elaboration.

Suzuki, Sonogashira, Heck, and Stille Couplings involving the Halogen Substituents

The two chloro substituents on the aromatic rings of this compound are key handles for modification via palladium-catalyzed cross-coupling reactions. However, aryl chlorides are known to be less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond. nih.govsci-hub.se This lower reactivity necessitates the use of specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, to facilitate the crucial oxidative addition step to the palladium(0) center. nih.gov

The presence of two distinct C-Cl bonds raises the question of selectivity. The electronic environment of each chlorine atom, influenced by the amine and ether linkages, will likely dictate the relative reactivity. The C-Cl bond on the aniline ring is ortho to the strongly electron-donating amine group and meta to the ether oxygen. The C-Cl bond on the other ring is meta to the ether oxygen. Generally, electron-withdrawing groups can activate an aryl halide towards oxidative addition, while electron-donating groups can have the opposite effect. researchgate.net In dihaloarenes, selective mono-substitution can often be achieved by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the coupling partner. nih.gov For 3,5-dichloro-1,2,4-thiadiazole, for example, selective mono-arylation was achieved at room temperature, while di-arylation occurred at higher temperatures. nih.gov A similar temperature-dependent selectivity could potentially be exploited for this compound.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. rsc.org To functionalize this compound, it could be reacted with various aryl- or alkylboronic acids. Modern Suzuki-Miyaura protocols have shown compatibility with unprotected anilines, potentially avoiding the need for protecting the -NH2 group. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net Reacting this compound with terminal alkynes would install alkynyl moieties, leading to conjugated enyne or arylalkyne structures.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This would allow for the introduction of vinyl groups onto the aromatic rings of the target molecule. While the free amine group can sometimes complicate Heck reactions, methods using specific catalysts or protecting the amine group can be employed. rsc.org

Stille Coupling: This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide. The Stille reaction is known for its high functional group tolerance, making it a potentially robust method for modifying this compound, despite the toxicity concerns associated with organotin compounds.

Table 1: Illustrative Conditions for Cross-Coupling Reactions of Aryl Chlorides

Reaction Catalyst / Ligand Coupling Partner Base Solvent Typical Temperature
Suzuki-Miyaura Pd(OAc)₂ / SPhos Arylboronic acid K₃PO₄ Toluene (B28343)/H₂O 80-110 °C
Sonogashira Pd(PPh₃)₄ / CuI Terminal alkyne Et₃N or Cs₂CO₃ DMF or THF Room Temp. to 80 °C
Heck Pd(OAc)₂ / P(o-tol)₃ Alkene (e.g., acrylate) NaOAc or Et₃N DMF or Acetonitrile 100-140 °C
Stille Pd(PPh₃)₄ Organostannane (Not always required) Toluene or Dioxane 80-120 °C

Note: This table presents generalized conditions. Specific optimization would be required for this compound.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an amine with an aryl halide. wikipedia.org In the context of this compound, this reaction is particularly relevant for the functionalization of the primary amine (-NH₂) group.

By reacting this compound with a different aryl halide (or pseudohalide, like a triflate), a diarylamine can be synthesized. This N-arylation transforms the primary aniline into a secondary amine. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (commonly a sterically hindered alkoxide like sodium tert-butoxide). organic-chemistry.orglibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide. wikipedia.org This would allow for the synthesis of a diverse library of complex triarylamine derivatives starting from this compound.

Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation

Catalyst Precursor Ligand Aryl Halide Partner Base Solvent Temperature
Pd₂(dba)₃ XPhos Aryl Bromide/Chloride NaOtBu Toluene 80-110 °C
Pd(OAc)₂ RuPhos Aryl Triflate Cs₂CO₃ Dioxane 80-110 °C

Note: This table presents generalized conditions. Specific optimization would be required for the N-arylation of this compound.

C-H Activation and Functionalization Approaches

Beyond reacting at the pre-functionalized C-Cl and N-H bonds, C-H activation offers a powerful strategy to directly forge new bonds at otherwise unreactive carbon-hydrogen sites. youtube.comyoutube.com This approach is highly atom-economical. The site of C-H activation is typically controlled by a directing group, which coordinates to the metal catalyst and brings it into proximity with a specific C-H bond, often at the ortho position. acs.orgsnnu.edu.cn

In this compound, several directing groups are present that could influence the regioselectivity of C-H functionalization:

Aniline Group (-NH₂): The amine is a powerful directing group. It can direct ortho-C-H activation on its own ring. The two available ortho C-H bonds are at positions 2 and 6.

Ether Oxygen (-O-): The ether linkage can also direct C-H activation at its ortho positions on both aromatic rings.

Inherent Electronic Effects: The inherent electron density of the C-H bonds, influenced by all substituents, can also guide reactivity, particularly in non-directed C-H functionalization reactions. libretexts.org

Given these possibilities, a complex mixture of products could arise. However, by choosing the appropriate catalyst and directing group strategy (sometimes involving a temporary, or "transient," directing group), selective functionalization may be achievable. snnu.edu.cn For example, palladium-catalyzed C-H arylation could introduce new aryl groups, while C-H olefination could introduce vinyl groups at positions not accessible through the coupling of the existing chloro substituents. The interplay between the directing effects of the amine and ether groups would be a key factor to investigate for achieving regioselective C-H functionalization of this molecule. researchgate.netacs.org

Exploration of 3 Chloro 4 3 Chlorophenoxy Aniline As a Precursor in Advanced Organic Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

3-Chloro-4-(3-chlorophenoxy)aniline serves as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a diaryl ether linkage and a reactive aniline (B41778) moiety, provides a versatile scaffold for the construction of complex ring systems.

Indole (B1671886) and Benzimidazole (B57391) Derivatives

While direct synthesis of indole and benzimidazole derivatives from this compound is not extensively documented in the provided search results, the fundamental reactivity of the aniline group suggests its potential as a precursor. For instance, the synthesis of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids has been achieved through the condensation of a quinoline (B57606) aldehyde with various benzene-1,2-diamines. nih.gov This highlights a general synthetic strategy where a substituted aniline, in principle, could be modified to participate in cyclization reactions to form benzimidazole rings. The synthesis of such complex molecules often involves multi-step processes where the aniline is a key building block. nih.gov

Quinoline and Acridine (B1665455) Systems

The synthesis of quinoline derivatives can be approached through various methods, and anilines are often key starting materials. Although a direct conversion of this compound to a quinoline or acridine system was not explicitly found, the synthesis of related structures provides insight. For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized, demonstrating the incorporation of a substituted aniline-like fragment into a quinoline structure. nih.gov The synthesis involved the reaction of 3-(7-chloroquinolin-4-ylamino)benzaldehyde with benzene-1,2-diamines. nih.gov This suggests that this compound could potentially be utilized in similar multi-step synthetic pathways to construct complex quinoline and, by extension, acridine architectures.

Pyridine (B92270) and Pyrimidine (B1678525) Architectures

The pyrimidine nucleus is a crucial component of many bioactive compounds, making the synthesis of its derivatives an area of significant interest. thieme.de While the direct use of this compound in the synthesis of pyridine or pyrimidine rings is not detailed in the provided results, the general synthesis of these heterocycles often involves the condensation of various precursors. For instance, pyrimidine derivatives can be synthesized through the reaction of a compound containing an amidine or related functional group with a 1,3-dicarbonyl compound or its equivalent. researchgate.net The synthesis of 2-trichloromethyl-4-chloropyrimidines, which are valuable intermediates, proceeds through an acylation/cyclization-chlorination process. thieme.de This highlights the type of transformations that could potentially be adapted for a precursor like this compound after suitable functional group manipulation. Molecular docking studies of some pyridine and pyrimidine derivatives have also been conducted to evaluate their potential as inhibitors of enzymes like thymidylate synthase. jocpr.com

Role in the Construction of Complex Macrocyclic and Supramolecular Structures

The principles of macrocyclic and supramolecular chemistry involve the design and synthesis of large, complex molecules with specific host-guest binding properties. beilstein-journals.orgbeilstein-journals.org While the direct incorporation of this compound into a macrocyclic or supramolecular structure is not explicitly detailed, its structural features make it a potential building block. The diaryl ether linkage provides a degree of conformational flexibility, while the aniline group offers a site for covalent modification to connect to other molecular fragments, forming larger assemblies. The synthesis of such structures often relies on the strategic use of functionalized aromatic units.

Synthesis of Anilide-Based Compounds with Diverse Chemical Architectures

This compound is a key precursor in the synthesis of various anilide-based compounds. The amino group of the aniline readily reacts with acylating agents, such as acid chlorides, to form amide linkages. This reaction is fundamental to constructing a wide range of molecules with diverse functionalities.

A notable example is the synthesis of rafoxanide (B1680503), a halogenated salicylanilide. In one reported synthesis, 3-Chloro-4-(4´-chlorophenoxy)aminobenzene is reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) to yield the corresponding salicylanilide. nih.gov This demonstrates the direct utility of a closely related aniline in forming a complex anilide. Generally, the synthesis of anilides can be achieved by condensing anilines with various acid chlorides, a versatile method that allows for the creation of a wide array of structurally diverse amides. taylorandfrancis.com This process is often efficient and can be applied to both aliphatic and aromatic amines and acid chlorides. taylorandfrancis.com The synthesis of acetanilide (B955) derivatives can also be achieved through the acylation of secondary amines, which are themselves derived from anilines. iscientific.org

Precursor for Advanced Chemical Intermediates in Fine Chemicals Research

This compound serves as an important intermediate in the synthesis of more complex molecules within the fine chemicals industry. Its synthesis often starts from readily available precursors. For instance, the related compound 3-chloro-4-(4´-chlorophenoxy)aniline can be prepared from 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol (B41353), followed by the reduction of the nitro group. nih.gov This resulting aniline is then used in subsequent reactions, such as the synthesis of rafoxanide. nih.gov The ability to be synthesized and then further functionalized makes compounds like this compound valuable building blocks in multi-step synthetic sequences for producing specialized chemicals.

Development of Smart Synthesis Pathways for Chemical Libraries

The strategic design of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. The efficiency and diversity of these libraries are heavily dependent on the selection of versatile precursors. This compound emerges as a valuable scaffold in this context, offering multiple reaction points for the generation of a wide array of derivatives. Its structural framework, featuring a reactive aniline moiety and a stable diaryl ether core, is amenable to smart synthesis strategies, including combinatorial chemistry and diversity-oriented synthesis, often accelerated by automated platforms.

The core principle of using this compound in these pathways is to leverage its primary amine group as a chemical handle. This functional group can readily participate in a multitude of well-established chemical reactions, allowing for the systematic introduction of diverse chemical functionalities. This approach facilitates the rapid exploration of chemical space around the central 3-chloro-4-(3-chlorophenoxy)phenyl core.

Application in Combinatorial Chemistry

Combinatorial chemistry aims to produce large collections of compounds in a systematic and efficient manner. openaccessjournals.comresearchgate.net By reacting a common scaffold with a set of diverse building blocks, vast libraries of related molecules can be generated. This compound is an ideal starting scaffold for such parallel synthesis efforts. openaccessjournals.com

The primary amine of the aniline can be acylated with a library of carboxylic acids or sulfonyl chlorides to produce extensive libraries of amides and sulfonamides, respectively. Each reaction can be carried out in a separate well of a microtiter plate, allowing for the simultaneous synthesis of hundreds or thousands of unique compounds.

Table 1: Potential Reactions for Combinatorial Library Synthesis from this compound

Reaction Type Reagent Class General Product Structure
Amide Coupling Carboxylic Acids (R-COOH)
Sulfonamide Formation Sulfonyl Chlorides (R-SO₂Cl)
Urea (B33335) Formation Isocyanates (R-NCO)

This table illustrates common reactions where the aniline group of the precursor is modified to introduce diversity (represented by 'R').

Diversity-Oriented Synthesis (DOS) Pathways

While combinatorial chemistry often focuses on decorating a central scaffold, diversity-oriented synthesis (DOS) aims to create libraries with greater structural and stereochemical complexity. nih.gov DOS strategies often involve multi-step reaction sequences that can diverge from a common intermediate to produce a variety of distinct molecular skeletons. nih.govmdpi.com

Role in Automated Synthesis Platforms

The advancement of robotics and automation has significantly enhanced the throughput of chemical synthesis. openaccessjournals.com The well-defined reactivity of this compound makes it highly suitable for use in automated synthesis platforms. Solution-phase or solid-phase synthesis protocols can be developed where the aniline precursor is immobilized on a resin or simply used as a starting material in a standardized reaction vessel. Automated liquid handlers can then dispense a pre-programmed array of reagents (e.g., different acyl chlorides, sulfonyl chlorides) to the reaction vessels, initiating parallel synthesis. Subsequent automated workup and purification steps can lead to the generation of a purified compound library with minimal manual intervention.

Table 2: Illustrative Library from Amide Coupling with this compound

Compound ID R-Group Source (R-COOH) Resulting Compound Name
LIB-001 Acetic Acid N-(3-chloro-4-(3-chlorophenoxy)phenyl)acetamide
LIB-002 Benzoic Acid N-(3-chloro-4-(3-chlorophenoxy)phenyl)benzamide
LIB-003 Cyclohexanecarboxylic Acid N-(3-chloro-4-(3-chlorophenoxy)phenyl)cyclohexanecarboxamide

This table provides a small, hypothetical example of a chemical library created by reacting this compound with a selection of different carboxylic acids.

By integrating this compound into these smart synthesis workflows, researchers can efficiently generate large and diverse chemical libraries, accelerating the discovery of new molecules with desired biological or material properties.

Applications of 3 Chloro 4 3 Chlorophenoxy Aniline in Materials Science and Polymer Chemistry

3-Chloro-4-(3-chlorophenoxy)aniline as a Monomer for Polymer Synthesis

The bifunctional nature of this compound, possessing two primary amine functional groups, positions it as a candidate for step-growth polymerization. In theory, it can react with various co-monomers to form a range of high-performance polymers.

Polyimide Synthesis via Polycondensation

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride.

Theoretically, this compound could serve as the diamine component in this reaction. The general reaction scheme would involve the formation of a poly(amic acid) precursor, followed by a cyclodehydration step (imidization) to yield the final polyimide. The incorporation of chlorine atoms and ether linkages from the diamine monomer would be expected to modify the final properties of the polyimide, for instance, by increasing its solubility in organic solvents and enhancing its flame retardant characteristics. However, no specific studies or data on the synthesis of polyimides using this particular diamine have been found in the reviewed literature.

Polyamide and Polyester (B1180765) Analogues

Similar to polyimide synthesis, this compound could theoretically be used to produce polyamides and polyesters.

In polyamide synthesis, the diamine would react with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) to form amide linkages. The resulting polyamide would feature the chlorinated phenoxy side groups, which could influence its processability and thermal behavior.

For polyester synthesis, the amine groups of this compound would need to be chemically modified to hydroxyl groups to react with dicarboxylic acids. Alternatively, it could be used in more complex, multi-step syntheses. As with polyimides, there is no specific research detailing the synthesis or properties of polyamides or polyesters derived from this compound.

Poly(ether-imide) and Poly(ether-amide) Architectures

Poly(ether-imides) (PEIs) and poly(ether-amides) (PEAs) are important subclasses of high-performance polymers that incorporate flexible ether linkages in their backbones, often leading to improved processability.

Given that this compound already contains an ether linkage, its use as a monomer would directly lead to the formation of poly(ether-imide) or poly(ether-amide) architectures. This could potentially result in polymers with a desirable combination of thermal stability and solubility. The general synthetic routes would be analogous to those for polyimides and polyamides. Once again, the scientific literature lacks specific examples or detailed studies on the creation of these polymer architectures using this compound.

Incorporation into Functional Polymeric Materials

The functional groups and structural motifs within this compound suggest that its incorporation into polymers could lead to materials with enhanced properties.

Polymers with Enhanced Thermal Stability and Mechanical Properties

The aromatic and chlorinated nature of this compound suggests that polymers derived from it could exhibit high thermal stability. The rigid aromatic rings contribute to a high glass transition temperature (Tg), while the chlorine atoms can enhance flame retardancy. The ether linkage might introduce a degree of flexibility, potentially improving toughness without significantly compromising thermal properties.

However, without experimental data from techniques like thermogravimetric analysis (TGA) or dynamic mechanical analysis (DMA) for polymers synthesized with this monomer, any discussion on thermal and mechanical properties remains speculative.

Optically Active Polymers Incorporating this compound

Optically active polymers are materials that can rotate the plane of polarized light. This property typically arises from the presence of chiral centers in the polymer backbone or as pendant groups.

This compound itself is not chiral. Therefore, to create optically active polymers from this monomer, it would need to be co-polymerized with a chiral co-monomer, or a chiral center would need to be introduced through a post-polymerization modification. There is no research available to indicate that this compound has been utilized in the synthesis of optically active polymers.

Polymers for Membrane Technology (e.g., gas separation, water purification)

Aromatic polyamides and polyimides are classes of polymers known for their excellent thermal stability and mechanical strength, making them suitable for membrane applications such as gas separation and water purification. mdpi.commdpi.com The diamine structure of this compound allows it to act as a monomer in the synthesis of these polymers.

Table 1: Potential Polymer Architectures Incorporating this compound for Membrane Technology

Polymer TypePotential ReactantKey Structural FeaturePotential Application
PolyamideAromatic diacyl chlorides (e.g., terephthaloyl chloride)Amide linkagesReverse Osmosis, Nanofiltration
PolyimideAromatic dianhydrides (e.g., pyromellitic dianhydride)Imide ringsGas Separation
Poly(amide-imide)Diacid chlorides containing imide groupsBoth amide and imide functionalitiesHigh-performance separation membranes

Exploration in Liquid Crystal Technology and Related Anisotropic Materials

While no direct research linking this compound to liquid crystal applications has been identified, studies on other fluorinated and chlorinated aniline (B41778) derivatives show their use in synthesizing Schiff base liquid crystals. nih.gov The introduction of halogen atoms can significantly influence the mesomorphic properties, such as transition temperatures and the stability of the liquid crystal phases. nih.gov The development of nanoporous polymers from liquid crystal templates further illustrates the potential of such structured monomers. mdpi.com

Role in Organic Electronic Materials (e.g., as a monomer for conductive polymers, OLED components, without discussing device performance)

The aniline moiety in this compound is a well-known precursor for the synthesis of polyaniline, a conductive polymer. googleapis.com The substitution pattern on the aromatic rings can be used to tune the electronic properties of the resulting polymer. Copolymerization of aniline with substituted anilines, such as m-chloroaniline, has been shown to alter the properties of the resulting conductive polymer. mdpi.com

In the field of Organic Light-Emitting Diodes (OLEDs), aromatic amines are frequently used as hole-transporting materials or as building blocks for emissive materials. nih.govrsc.orgresearchgate.netnih.gov The synthesis of novel emitters and host materials often involves the functionalization of aromatic cores. nih.govrsc.org While there is no specific literature on the use of this compound in OLEDs, its structure is analogous to precursors used in the synthesis of various OLED components. nih.govrsc.orgresearchgate.netnih.gov

Table 2: Potential Roles of this compound in Organic Electronics

Application AreaPotential RoleKey Functional Group
Conductive PolymersMonomerAniline
Organic Light-Emitting Diodes (OLEDs)Precursor for hole-transporting materials or emittersAromatic amine

Application as a Cross-linking Agent or Polymer Modifier

The primary amine group in this compound makes it a potential curing agent for epoxy resins. Aromatic amines are a known class of hardeners for epoxy systems, typically requiring elevated temperatures for curing and imparting good thermal and chemical resistance to the cured product. mdpi.com The reactivity of the amine and the properties of the final cross-linked network would be influenced by the steric hindrance and electronic effects of the chloro-substituents.

Furthermore, halogenated compounds can be used to modify the properties of polymers. rsc.orggoogleapis.com While specific examples of using this compound as a polymer modifier are not available, the principle of incorporating such molecules to alter surface properties, flame retardancy, or other characteristics is established in polymer science.

Future Research Directions and Emerging Opportunities for 3 Chloro 4 3 Chlorophenoxy Aniline

Integration with Flow Chemistry and Automated Synthesis

The conventional batch synthesis of substituted anilines often involves multi-step processes with challenges in heat management, reaction control, and scalability. The transition from batch to continuous flow manufacturing for the synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline presents a significant opportunity to enhance efficiency, safety, and product consistency.

Future research should focus on developing a continuous flow process for the key synthetic steps, such as the Ullmann condensation to form the diaryl ether bond and the subsequent reduction of a nitro group to the aniline (B41778). Flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities by minimizing the formation of byproducts. For instance, the liquid-phase catalytic hydrogenation of a nitro precursor, a common method for producing anilines, is highly amenable to a flow regime using packed-bed reactors with immobilized catalysts. google.com This approach can mitigate risks associated with exothermic reactions and the handling of hazardous reagents.

Automated synthesis platforms, integrated with real-time monitoring, could further revolutionize the production of this compound and its derivatives. These systems can rapidly screen and optimize reaction conditions, accelerating the discovery of new synthetic routes and the production of compound libraries for screening purposes.

Table 1: Potential Advantages of Flow Synthesis for this compound

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited, potential for hot spotsExcellent, high surface-area-to-volume ratio
Safety Higher risk with hazardous reagentsEnhanced, smaller reaction volumes
Scalability Difficult, requires re-optimizationStraightforward, scaling-out by parallelization
Process Control Limited precisionPrecise control of parameters
Reproducibility Can be variableHigh consistency and reproducibility

Investigation of Novel Catalytic Systems for Derivatization

The derivatization of the this compound core is crucial for tuning its properties and creating new functional molecules. Research into novel catalytic systems can provide more efficient and selective pathways for these transformations. While traditional methods might use copper catalysts for ether formation or iron powder for nitro group reduction, modern catalysis offers a broader toolkit. nih.gov

Future investigations could explore:

Palladium- and Nickel-based Catalysts: For cross-coupling reactions to introduce new substituents onto the aromatic rings. Buchwald-Hartwig amination, for example, could be used to synthesize fluorinated polyanilines from similar building blocks. ossila.com

Photoredox Catalysis: This emerging field uses light to drive chemical reactions under mild conditions, potentially enabling new, previously inaccessible derivatizations of the aniline core.

Enzyme-based Catalysis: Biocatalysts could offer unparalleled selectivity and milder reaction conditions for functional group manipulations.

The development of catalysts that can selectively functionalize specific C-H bonds on the molecule would be a particularly significant advancement, offering a more atom-economical approach to creating derivatives.

Exploration of Bio-inspired Synthetic Routes

Nature provides a rich blueprint for the synthesis of complex molecules. While no direct bio-inspired routes for this compound have been reported, this area represents a fertile ground for future research. The diaryl ether linkage is found in various natural products, and understanding the enzymatic machinery responsible for its formation could inspire new synthetic strategies.

Researchers could investigate enzymes like cytochrome P450 monooxygenases, which are known to catalyze phenolic coupling reactions. By mimicking the active sites and reaction mechanisms of these enzymes, it may be possible to develop synthetic catalysts that can construct the diaryl ether core of this compound from simple precursors under environmentally benign conditions (e.g., in water at ambient temperature). This approach aligns with the principles of green chemistry by reducing reliance on harsh reagents and organic solvents.

Advanced Characterization Techniques for In-situ Reaction Monitoring

To optimize the synthesis of this compound, particularly in a continuous flow setup, advanced in-situ monitoring techniques are indispensable. Traditional offline methods like TLC and final product analysis by NMR or MS provide limited insight into the reaction dynamics. nih.gov

Future research should incorporate Process Analytical Technology (PAT) to gain real-time understanding and control over the synthesis. Techniques that could be implemented include:

In-situ FTIR and Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time.

UPLC-MS: For rapid, online analysis of reaction mixtures to track conversion and byproduct formation. orgsyn.org

Reaction Calorimetry: To monitor the heat flow of the reaction, providing crucial safety and kinetic data.

The data from these techniques can be used to create kinetic models of the reaction, enabling more robust process control and optimization.

Design of Next-Generation Chemical Precursors Based on this compound Core

The this compound scaffold holds promise as a key building block for a variety of functional molecules. Related chloroaniline structures are vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.comatamanchemicals.com For example, similar structures are found in anthelmintics like rafoxanide (B1680503) and are being explored for anticancer and antimalarial agents. nih.govossila.com

Future work should focus on leveraging the this compound core to design and synthesize novel compounds with tailored properties. Potential applications for these next-generation precursors include:

Pharmaceuticals: As a scaffold for developing new kinase inhibitors, antiviral agents, or ligands for various receptors. The halogen substituents can play a key role in modulating binding affinity and metabolic stability.

Agrochemicals: For the synthesis of new herbicides, fungicides, or insecticides. The specific substitution pattern may lead to novel modes of action.

Advanced Materials: As a monomer for the synthesis of high-performance polymers with enhanced thermal stability, flame retardancy, or specific optoelectronic properties.

Table 2: Potential Applications of Precursors from this compound

Application AreaTarget Compound ClassPotential Advantage of the Core Structure
Medicinal Chemistry Kinase Inhibitors, Antiviral AgentsHalogen atoms can enhance binding and ADME properties.
Agrochemicals Herbicides, FungicidesThe diaryl ether motif is present in many commercial pesticides.
Materials Science High-Performance PolymersChlorinated aromatics can impart flame retardancy and thermal stability.

Computational-Experimental Synergy in Predicting and Validating Reactivity

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research on this compound. Computational tools can provide deep insights into the molecule's properties and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error.

Public databases already contain computed properties for this molecule, such as its molecular formula (C₁₂H₉Cl₂NO), molecular weight (254.11 g/mol ), and predicted XLogP3 (4.2). nih.gov Future research can build on this by:

Using Density Functional Theory (DFT): To model reaction mechanisms, predict transition state energies, and calculate spectroscopic data (NMR, IR) to aid in structural confirmation.

Molecular Dynamics (MD) Simulations: To understand how the molecule interacts with solvents, catalysts, or biological targets.

Quantitative Structure-Activity Relationship (QSAR) models: To predict the biological activity or toxicity of new derivatives based on their chemical structure.

Experimental validation of these computational predictions is crucial. For instance, predicted reaction yields under different catalytic conditions can be tested in the lab, and the experimental results can be used to refine the computational models, creating a feedback loop that enhances predictive accuracy.

Table 3: Computationally Derived Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₉Cl₂NOPubChem
Monoisotopic Mass 253.0061193 DaPubChem
XLogP3 4.2PubChem
Polar Surface Area 35.3 ŲPubChem

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-(3-chlorophenoxy)aniline in academic research settings?

  • Methodological Answer : The compound can be synthesized via condensation and reduction steps. A practical route involves reacting 1-(chloromethyl)-3-chlorobenzene with 2-chloro-4-nitrophenol in the presence of potassium carbonate, followed by reduction using Fe/NH4_4Cl, yielding ~82% overall purity . Alternative methods include nucleophilic substitution under alkaline conditions (e.g., using pyridinemethanol derivatives) . Key considerations include solvent selection (ethanol or DMF), temperature control (reflux conditions), and catalyst optimization.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via thin-layer chromatography (TLC) and melting point analysis. Structural confirmation employs 1^1H-NMR for aromatic proton signals and substituent patterns, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation . For advanced purity profiling, HPLC with UV detection (λ = 254 nm) is recommended, with a retention time comparison against certified standards .

Advanced Research Questions

Q. How do substituent variations in this compound derivatives influence their bioactivity in kinase inhibitors?

  • Methodological Answer : Substituent effects are studied by replacing the chlorophenoxy group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating groups. For example, 3-chloro-4-(3-trifluoromethylphenoxy)aniline exhibits enhanced EGFR/HER2 inhibition due to improved hydrophobic interactions in the kinase ATP-binding pocket . Activity comparisons require IC50_{50} assays using recombinant kinases and cell-based proliferation studies (e.g., 22RV1 prostate carcinoma lines) .

Q. How can contradictions in catalytic reduction methods for nitro intermediates be resolved?

  • Methodological Answer : Discrepancies in reduction efficiency (e.g., Fe/NH4_4Cl vs. Pt/C/H2_2) arise from nitro group accessibility and catalyst poisoning. Fe-based reduction is cost-effective but may require extended reaction times (~6–8 hours) and generates Fe3_3O4_4 byproducts . Pt/C/H2_2 offers faster kinetics (~2 hours) but demands strict anhydrous conditions . Comparative studies should monitor reaction progress via TLC and quantify yields using gravimetric analysis.

Q. What mechanistic insights exist for the condensation of chloromethylbenzene derivatives with nitrophenols?

  • Methodological Answer : The reaction proceeds via SN2 nucleophilic substitution, where the phenoxide ion attacks the chloromethyl carbon. Kinetic studies reveal that electron-deficient aryl rings (e.g., 3-chlorophenol) enhance reaction rates due to increased electrophilicity . Solvent polarity (e.g., DMF vs. acetone) and base strength (K2_2CO3_3 vs. Cs2_2CO3_3) significantly impact regioselectivity and byproduct formation .

Q. How can computational modeling predict structure-property relationships for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometries and calculate frontier orbital energies (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to kinase domains, correlating with experimental IC50_{50} values . Solubility parameters are estimated using COSMO-RS simulations, aiding in formulation design .

Safety & Application-Focused Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure. Store in airtight containers away from oxidizers. Spills require neutralization with 10% sodium bicarbonate followed by adsorption (vermiculite) and disposal as hazardous waste . Emergency procedures include eye irrigation with saline (15 minutes) and immediate medical consultation for inhalation exposure .

Q. What role does this compound play in the development of quinazoline-based kinase inhibitors?

  • Methodological Answer : The aniline moiety serves as a pharmacophore in quinazoline scaffolds, enabling hydrogen bonding with kinase active sites. For example, coupling with 6-chloro-7-methoxyquinazoline yields potent dual EGFR/HER2 inhibitors. Structure-activity relationship (SAR) studies highlight the necessity of the 3-chloro substituent for steric stabilization in hydrophobic pockets .

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Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(3-chlorophenoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(3-chlorophenoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.